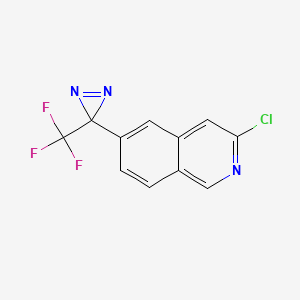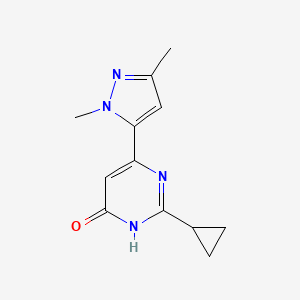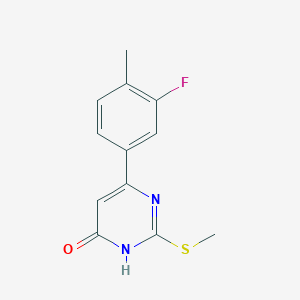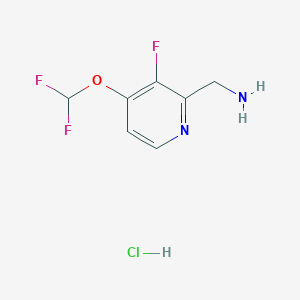
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
Overview
Description
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 3-position, a trifluoromethyl group at the 3-position of a diazirin ring, and an isoquinoline backbone. The trifluoromethyl-diazirin group is particularly notable for its use in photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Backbone: The isoquinoline backbone can be synthesized through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Trifluoromethyl-Diazirin Group: The trifluoromethyl-diazirin group can be synthesized through the reaction of a trifluoromethyl ketone with an amine, followed by cyclization to form the diazirin ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding quinoline N-oxide.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted isoquinolines with various functional groups.
Scientific Research Applications
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the identification of binding sites and molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirin ring, making it an effective photoaffinity label.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
- 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene
- 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)quinoline
Uniqueness
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline is unique due to its isoquinoline backbone, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and binding affinity in photoaffinity labeling experiments, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-chloro-6-[3-(trifluoromethyl)diazirin-3-yl]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-9-4-7-3-8(2-1-6(7)5-16-9)10(17-18-10)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOYMRRWRIKIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C3(N=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)







![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)

